Isopropyl 2-pyridylacetate
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
propan-2-yl 2-pyridin-2-ylacetate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
WXIHFCXFTRTRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Isopropyl 2-pyridylacetate has the molecular formula and is characterized by its ester functional group derived from 2-pyridylacetic acid and isopropanol. Its structure contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound plays a crucial role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:
- Antiviral Activity : Research indicates that compounds related to this compound exhibit antiviral properties. For instance, thiazolidinone derivatives, which share structural similarities, demonstrated significant inhibition against Hepatitis C virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM. This suggests a potential for this compound derivatives in developing antiviral agents.
- Anticancer Activity : Compounds derived from imidazole and pyridine frameworks have shown promise in cancer research. A study reported that certain imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer cell lines. Given the structural similarities, this compound may also possess anticancer properties worth investigating.
Synthesis of Heterocycles
This compound serves as a precursor in synthesizing various heterocyclic compounds, which are vital in pharmacology due to their biological activity:
- Imidazo[1,2-a]pyridine Derivatives : These compounds are notable for their diverse pharmacological applications, including antimicrobial and anti-inflammatory activities. The synthesis often involves the condensation of this compound with other reagents to form complex structures that can be further modified for enhanced activity .
Biological Studies
The compound's utility extends to biological studies where it aids in understanding molecular interactions:
- Enzyme Inhibition Studies : this compound has been utilized to investigate its inhibitory effects on specific enzymes, contributing to the development of enzyme inhibitors that can be used therapeutically .
- Pharmacokinetic Studies : Its properties regarding skin permeability and metabolic stability have been assessed, providing insights into how such compounds can be optimized for drug formulation .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Antiviral Activity | Potential use in developing antiviral agents against HCV | IC50 values ~31.9 μM |
| Anticancer Activity | Investigated for efficacy against cancer cell lines | IC50 values as low as 0.26 μM |
| Synthesis of Heterocycles | Used as a precursor for synthesizing biologically active heterocycles | Formation of imidazo[1,2-a]pyridine derivatives |
| Enzyme Inhibition | Studied for its effects on specific enzyme activities | Contributes to development of enzyme inhibitors |
| Pharmacokinetic Studies | Assessed for skin permeability and metabolic stability | Insights into drug formulation optimization |
Case Study 1: Antiviral Efficacy
A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest comparable activity.
Case Study 2: Anticancer Activity
Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound could potentially be explored for similar applications.
Chemical Reactions Analysis
Hydrolysis to 2-Pyridylacetic Acid
The ester group undergoes base-catalyzed hydrolysis (saponification) to yield 2-pyridylacetic acid. This reaction is highly efficient under mild conditions:
| Conditions | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Aqueous KOH in ethanol | 1N HCl for acidification | 50°C | 30 min | ~100% |
Mechanism :
-
Nucleophilic attack by hydroxide ion on the ester carbonyl.
-
Formation of a tetrahedral intermediate.
-
Elimination of isopropanol to generate the carboxylate, which is protonated to the acid.
This method avoids harsh acidic conditions, preserving the pyridine ring’s integrity .
Aminolysis to Amide Derivatives
The ester reacts with amines to form amides, facilitated by coupling agents. For example:
| Substrate | Amine | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Isopropyl 2-pyridylacetate | 2-Aminobenzaldehyde | HATU | DMF | 60°C, 2h | ~12% |
Procedure :
-
Activation of the carboxylate intermediate (from hydrolysis) with HATU.
-
Nucleophilic substitution by the amine to form the amide bond .
Nucleophilic Aromatic Substitution on Pyridine
The pyridine ring participates in nucleophilic substitutions, though reactivity is moderated by the electron-withdrawing acetate group.
Key Reactions:
-
Radical Alkylation (Minisci Reaction) :
-
Halogenation :
Hydrogenation of the Pyridine Ring
Catalytic hydrogenation reduces the pyridine moiety to a piperidine ring.
| Catalyst | Solvent | Pressure | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Raney Ni | Ethanol | 1 atm H₂ | 100°C | Isopropyl piperidin-2-ylacetate | ~80% |
Note : The ester group remains intact under these conditions .
Transesterification
The isopropyl group can be replaced with other alcohols via acid- or base-catalyzed transesterification:
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6h | Methyl 2-pyridylacetate | ~75% |
This reaction leverages the general ester reactivity observed in isopropyl acetate systems .
Complexation with Lewis Acids
The pyridine nitrogen coordinates to Lewis acids (e.g., BF₃, AlCl₃), forming adducts useful in catalysis:
| Lewis Acid | Solvent | Application |
|---|---|---|
| BF₃ | CH₂Cl₂ | Stabilization of electrophilic intermediates |
Such complexes enhance electrophilic substitution reactions on the pyridine ring .
Oxidation and Reduction of Functional Groups
-
Ester Reduction :
-
Pyridine N-Oxidation :
Condensation Reactions
The α-hydrogen of the acetate group participates in Knoevenagel or Claisen condensations:
| Reaction | Base | Electrophile | Product | Yield |
|---|---|---|---|---|
| Knoevenagel | Piperidine | Benzaldehyde | 2-Pyridylcinnamic acid ester | ~50% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of isopropyl 2-pyridylacetate, we compare it with three analogous esters: ethyl 2-(piperidin-4-yl)acetate , methyl 2-pyridylacetate , and tert-butyl 2-pyridylacetate . These compounds share core structural motifs (e.g., heterocyclic rings, ester linkages) but differ in substituents, impacting their chemical behavior and applications.
Table 1: Comparative Physicochemical Properties
Key Findings:
Lipophilicity :
- The tert-butyl derivative exhibits the highest LogP (2.5 ), attributed to its bulky alkyl group enhancing hydrophobic interactions. This compound (LogP 1.8 ) balances lipophilicity and solubility better than tert-butyl, making it more suitable for formulations requiring moderate membrane permeability .
- Ethyl 2-(piperidin-4-yl)acetate (LogP 1.2 ) shows lower lipophilicity due to the piperidine ring’s basicity, enhancing aqueous solubility (50 mg/mL ) compared to pyridine-based esters .
Metabolic Stability :
- Methyl 2-pyridylacetate’s smaller ester group increases susceptibility to enzymatic hydrolysis, reducing its metabolic stability. In contrast, the isopropyl and tert-butyl analogs demonstrate prolonged half-lives in vitro due to steric hindrance .
Synthetic Utility: Ethyl 2-(piperidin-4-yl)acetate is favored in peptide mimetic synthesis due to its piperidine moiety, which can act as a hydrogen-bond donor. This compound, however, is preferred in metal-catalyzed reactions (e.g., cross-couplings) owing to the pyridine’s coordination capacity .
Research Implications
- Drug Design : The moderate LogP and solubility of this compound make it a candidate for CNS-targeting prodrugs, balancing blood-brain barrier (BBB) penetration and bioavailability.
- Material Science : Its thermal stability (boiling point >245°C) supports use in high-temperature reactions, unlike methyl 2-pyridylacetate, which degrades above 215°C.
Preparation Methods
Reaction Overview
Fischer esterification is the most direct and extensively documented method for synthesizing isopropyl 2-pyridylacetate. This equilibrium-driven reaction involves refluxing 2-pyridylacetic acid with excess isopropyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Pyridylacetic acid | H₂SO₄ | Isopropyl alcohol | Reflux (~82°C) | 4–6 hr | 85–92% |
Procedure
-
Combine 2-pyridylacetic acid (1 equiv), isopropyl alcohol (5–10 equiv), and concentrated H₂SO₄ (0.1–0.5 equiv) in a round-bottom flask.
-
Reflux the mixture with a Dean-Stark trap to remove water and shift equilibrium.
-
After completion, neutralize with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
Mechanistic Insights
-
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by isopropyl alcohol.
-
Water removal via azeotropic distillation drives the equilibrium toward ester formation.
Methanesulfonic Acid-Catalyzed Esterification
Reaction Overview
Methanesulfonic acid (MSA) offers a milder alternative to H₂SO₄, reducing side reactions such as dehydration or pyridine ring sulfonation. This method is particularly advantageous for acid-sensitive substrates.
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Pyridylacetic acid | MSA | Isopropyl alcohol | 70–80°C | 3–5 hr | 78–88% |
Procedure
-
Dissolve 2-pyridylacetic acid in isopropyl alcohol (8–10 equiv) and add MSA (0.3 equiv).
-
Heat at 70–80°C under nitrogen with continuous water removal.
-
Quench with ice water, extract with dichloromethane, and concentrate.
-
Purify via fractional distillation.
Advantages
Transesterification from Ethyl 2-Pyridylacetate
Reaction Overview
Transesterification enables the conversion of ethyl 2-pyridylacetate to the isopropyl ester using acid catalysis. This method is less common but useful when the ethyl ester is readily available.
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 2-pyridylacetate | H₂SO₄ | Isopropyl alcohol | Reflux (~82°C) | 6–8 hr | 70–80% |
Procedure
-
Mix ethyl 2-pyridylacetate (1 equiv) with excess isopropyl alcohol (6–8 equiv) and H₂SO₄ (0.2 equiv).
-
Reflux until ethyl alcohol byproduct is fully removed via distillation.
Limitations
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Scalability | Practicality |
|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | 85–92 | High | Most robust |
| MSA esterification | Methanesulfonic | 78–88 | Moderate | Mild conditions |
| Transesterification | H₂SO₄ | 70–80 | Low | Niche use |
Key Considerations
Q & A
Q. What ethical guidelines apply when publishing synthetic protocols or analytical data for this compound?
- Methodological Answer : Adhere to journal-specific standards (e.g., Beilstein Journal’s experimental detail requirements). Disclose conflicts of interest, such as patent applications. Share negative results to prevent duplication. Cite prior work comprehensively, using tools like Zotero to ensure accuracy. For collaborative studies, define authorship roles early using CRediT taxonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
